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molecular formula C15H21NO4S B1314791 5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate CAS No. 623564-30-7

5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate

Cat. No. B1314791
M. Wt: 311.4 g/mol
InChI Key: RNEKDGQEFWGWFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07812014B2

Procedure details

5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate was prepared according to the procedure as outlined in Example 1, (Step 1). Starting from tert-butyl-1-piperidinecarboxylate (9.9 g, 50 mmol), POCl3 (6.3 g, 40 mmol) and DMF (3.8 g, 50 mmol). The chloroformyl intermediate was reacted with ethyl mercaptoacetate (6.0 g, 50 mmol) and Et3N. The product was purified by SiO2 column chromatography by eluting it with 3:1 hexane; ethylacetate. Yield: 8.7 g, 56%; White liquid. (M+H) 312.
Quantity
9.9 g
Type
reactant
Reaction Step One
Name
Quantity
6.3 g
Type
reactant
Reaction Step Two
Name
Quantity
3.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
chloroformyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].O=P(Cl)(Cl)Cl.[CH3:19]N(C=O)C.[SH:24][CH2:25][C:26]([O:28][CH2:29][CH3:30])=[O:27]>CCN(CC)CC>[S:24]1[C:11]2[CH2:12][CH2:13][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:2])[CH3:3])=[O:7])[CH2:9][C:10]=2[CH:19]=[C:25]1[C:26]([O:28][CH2:29][CH3:30])=[O:27]

Inputs

Step One
Name
Quantity
9.9 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCCCC1
Step Two
Name
Quantity
6.3 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
3.8 g
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
chloroformyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6 g
Type
reactant
Smiles
SCC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCN(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was purified by SiO2 column chromatography
WASH
Type
WASH
Details
by eluting it with 3:1 hexane

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=2CN(CCC21)C(=O)OC(C)(C)C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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